molecular formula C7H7ClIN3 B13668197 6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride

6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No.: B13668197
M. Wt: 295.51 g/mol
InChI Key: BPRNRPVNKWTDBR-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant applications in medicinal chemistry and drug development due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated precursors. One common method includes the use of 2-aminopyridine and an iodo-substituted reagent under specific reaction conditions, such as the presence of a base and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.

    6-Bromoimidazo[1,2-a]pyridin-2-amine: Another halogenated derivative with comparable reactivity and biological activity.

    2-Aminoimidazo[1,2-a]pyridine: A non-halogenated analogue with distinct chemical properties

Uniqueness

6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

Molecular Formula

C7H7ClIN3

Molecular Weight

295.51 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6IN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H

InChI Key

BPRNRPVNKWTDBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)N.Cl

Origin of Product

United States

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